![molecular formula C29H24N6O3S B12005821 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile CAS No. 623933-00-6](/img/structure/B12005821.png)
2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile is a complex organic compound that features a benzimidazole core linked to a pyrazole ring, which is further substituted with a morpholinosulfonyl phenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole core, followed by the construction of the pyrazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions could introduce new functional groups onto the benzimidazole or pyrazole rings.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)acetic acid: This compound shares the benzimidazole core but lacks the pyrazole and morpholinosulfonyl phenyl groups.
4-bromo-2-(1H-imidazol-2-yl)pyridine: This compound features an imidazole ring but differs in its substitution pattern and overall structure.
2-bromo-4-(1H-imidazol-2-yl)benzonitrile: Similar in having an imidazole ring, but with different substituents.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile is unique due to its complex structure, which combines multiple functional groups and rings
Properties
CAS No. |
623933-00-6 |
|---|---|
Molecular Formula |
C29H24N6O3S |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H24N6O3S/c30-19-22(29-31-26-8-4-5-9-27(26)32-29)18-23-20-35(24-6-2-1-3-7-24)33-28(23)21-10-12-25(13-11-21)39(36,37)34-14-16-38-17-15-34/h1-13,18,20H,14-17H2,(H,31,32)/b22-18- |
InChI Key |
YHSDRTKIBKXNNI-PYCFMQQDSA-N |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3/C=C(/C#N)\C4=NC5=CC=CC=C5N4)C6=CC=CC=C6 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5N4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


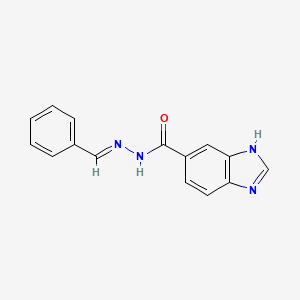

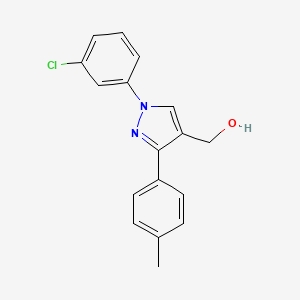
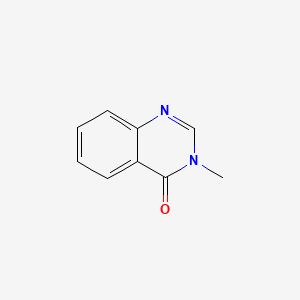

![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)

![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)
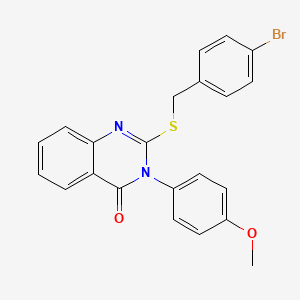

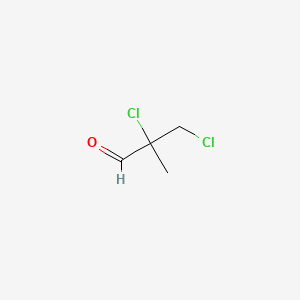

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
